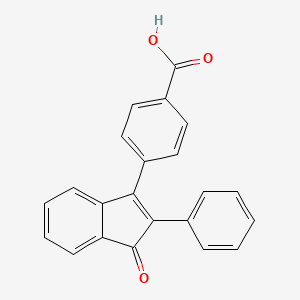
4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid is an organic compound that features a unique structure combining an indene moiety with a benzoic acid group This compound is a white crystalline solid that is insoluble in water but soluble in various organic solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzoic anhydride. This reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction yields the desired product, which can be purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically isolated through crystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but contains a pyrazoline moiety instead of an indene moiety.
Luminescent N-arylphthalimidino derivatives: These compounds share a similar benzoic acid group but differ in their luminescent properties and applications.
Uniqueness
4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid is unique due to its combination of an indene moiety with a benzoic acid group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13028-94-9 |
|---|---|
Molekularformel |
C22H14O3 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
4-(3-oxo-2-phenylinden-1-yl)benzoic acid |
InChI |
InChI=1S/C22H14O3/c23-21-18-9-5-4-8-17(18)19(20(21)14-6-2-1-3-7-14)15-10-12-16(13-11-15)22(24)25/h1-13H,(H,24,25) |
InChI-Schlüssel |
ZFTMOOMYNVGJLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
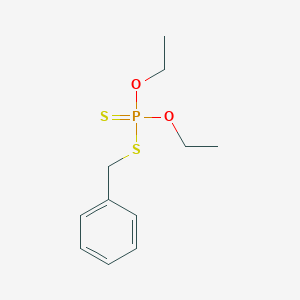
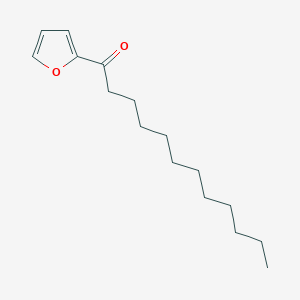
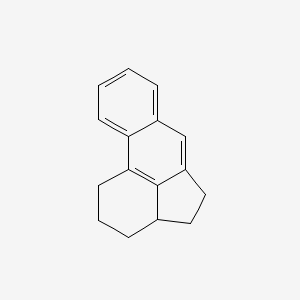
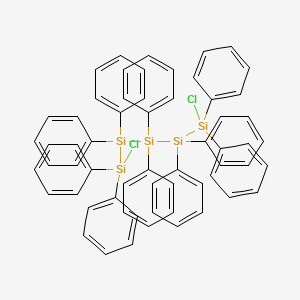


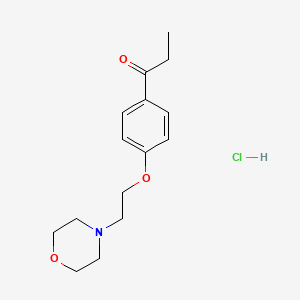
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)

![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

